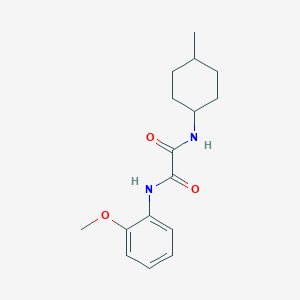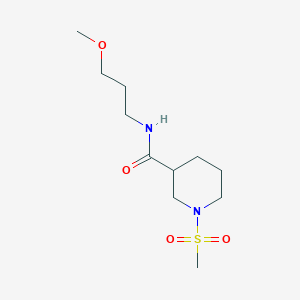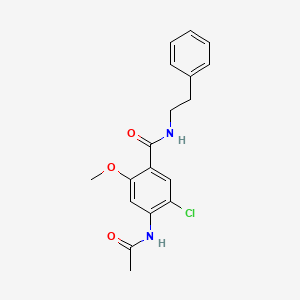![molecular formula C23H25N3O7S B4391744 ethyl 4-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]-1-piperazinecarboxylate oxalate](/img/structure/B4391744.png)
ethyl 4-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]-1-piperazinecarboxylate oxalate
描述
Ethyl 4-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]-1-piperazinecarboxylate oxalate is a chemical compound that has gained significant attention in scientific research due to its various applications in the field of medicine. This compound is commonly known as Thiothixene, which is a member of the thioxanthene class of antipsychotic drugs. Thiothixene is widely used for the treatment of schizophrenia, bipolar disorder, and other mental illnesses.
科学研究应用
Thiothixene has been extensively studied for its therapeutic potential in the treatment of mental illnesses such as schizophrenia and bipolar disorder. It has been shown to be effective in reducing the symptoms of these disorders, including hallucinations, delusions, and disorganized thinking. Thiothixene has also been studied for its potential use in the treatment of other disorders such as anxiety, depression, and dementia.
作用机制
The exact mechanism of action of Thiothixene is not fully understood. However, it is believed to work by blocking the dopamine receptors in the brain. Dopamine is a neurotransmitter that is involved in regulating mood, behavior, and cognition. By blocking dopamine receptors, Thiothixene helps to reduce the symptoms of mental illness.
Biochemical and Physiological Effects:
Thiothixene has several biochemical and physiological effects on the body. It has been shown to increase the levels of certain neurotransmitters, including serotonin and norepinephrine, in the brain. Thiothixene also has anticholinergic effects, which can cause dry mouth, blurred vision, and constipation. Additionally, Thiothixene can cause sedation and drowsiness, which can be beneficial for patients with insomnia or anxiety.
实验室实验的优点和局限性
Thiothixene has several advantages for lab experiments. It is a well-established compound that has been extensively studied, and its effects are well understood. Thiothixene is also widely available and relatively inexpensive, making it accessible to researchers. However, Thiothixene has several limitations for lab experiments. It has a narrow therapeutic index, which means that the dose must be carefully controlled to avoid toxicity. Thiothixene can also cause significant side effects, which can limit its use in certain experiments.
未来方向
Thiothixene has several potential future directions for scientific research. One area of interest is the development of new antipsychotic drugs that are more effective and have fewer side effects than Thiothixene. Another area of interest is the use of Thiothixene in the treatment of other disorders, such as anxiety and depression. Additionally, Thiothixene may have potential applications in the field of neuroscience, as it can be used to study the role of dopamine in the brain.
Conclusion:
In conclusion, Thiothixene is a chemical compound that has significant scientific research applications in the field of medicine. It is a well-established compound that has been extensively studied for its therapeutic potential in the treatment of mental illnesses such as schizophrenia and bipolar disorder. Thiothixene works by blocking dopamine receptors in the brain and has several biochemical and physiological effects on the body. While Thiothixene has several advantages for lab experiments, it also has limitations that must be carefully considered. Overall, Thiothixene has several potential future directions for scientific research, and its continued study may lead to new treatments for mental illness and other disorders.
属性
IUPAC Name |
ethyl 4-(2-oxo-2-phenothiazin-10-ylethyl)piperazine-1-carboxylate;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S.C2H2O4/c1-2-27-21(26)23-13-11-22(12-14-23)15-20(25)24-16-7-3-5-9-18(16)28-19-10-6-4-8-17(19)24;3-1(4)2(5)6/h3-10H,2,11-15H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UODQJBJEBPIJPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}phenyl)propanamide](/img/structure/B4391662.png)
![3-[5-hydroxy-3-(4-methylphenyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-3-oxopropanenitrile](/img/structure/B4391675.png)
![5-bromo-2-chloro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4391691.png)
![ethyl 1-{[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]acetyl}-4-piperidinecarboxylate](/img/structure/B4391696.png)
![N-[2-(5-methyl-1H-indol-3-yl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4391706.png)



![N-(4-chlorobenzyl)-1-[(3,4-dimethoxyphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4391730.png)

![3-{[4-(4-chlorophenyl)-1-piperazinyl]carbonyl}-8-ethoxy-2H-chromen-2-one](/img/structure/B4391756.png)

![N-(4-fluorobenzyl)-2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B4391776.png)
